alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone

CAS No.: 70951-74-5

Cat. No.: VC16039195

Molecular Formula: C15H15NO4S

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70951-74-5 |

|---|---|

| Molecular Formula | C15H15NO4S |

| Molecular Weight | 305.4 g/mol |

| IUPAC Name | 1-[2-(benzenesulfonyl)propan-2-yl]-4-nitrobenzene |

| Standard InChI | InChI=1S/C15H15NO4S/c1-15(2,12-8-10-13(11-9-12)16(17)18)21(19,20)14-6-4-3-5-7-14/h3-11H,1-2H3 |

| Standard InChI Key | BPNSEQLDWOOJRQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

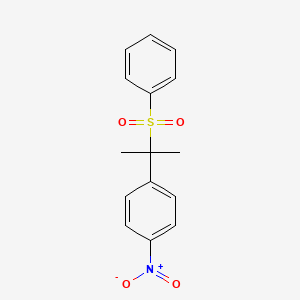

Alpha,alpha-dimethyl-4-nitrobenzyl phenyl sulfone is systematically named 1-[2-(benzenesulfonyl)propan-2-yl]-4-nitrobenzene according to IUPAC nomenclature . The molecule consists of a central propan-2-yl group bonded to both a 4-nitrobenzene ring and a phenyl sulfone group. The sulfone functional group (-SO₂-) and nitro (-NO₂) substituent contribute to the compound’s polarity and stability, influencing its solubility and reactivity.

Table 1: Key Identifiers of Alpha,Alpha-Dimethyl-4-Nitrobenzyl Phenyl Sulfone

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 70951-74-5 | |

| Molecular Formula | C₁₅H₁₅NO₄S | |

| Molecular Weight | 305.4 g/mol | |

| IUPAC Name | 1-[2-(Benzenesulfonyl)propan-2-yl]-4-nitrobenzene | |

| Canonical SMILES | CC(C)(C1=CC=C(C=C1)N+[O-])S(=O)(=O)C2=CC=CC=C2 | |

| InChI Key | BPNSEQLDWOOJRQ-UHFFFAOYSA-N |

The compound’s three-dimensional structure, as inferred from its InChI key and SMILES notation, reveals a planar aromatic system with orthogonal sulfone and nitro groups. This arrangement facilitates π-π stacking interactions and hydrogen bonding, which may influence its crystallinity and biological activity .

Physicochemical Properties

Spectroscopic Data

Although experimental spectra (e.g., NMR, IR) are unavailable in public databases, computational models predict key features:

-

¹H NMR: Distinct signals for aromatic protons (δ 7.5–8.2 ppm), methyl groups (δ 1.5–1.8 ppm), and sulfone-related deshielding effects.

-

IR Spectroscopy: Strong absorptions near 1350 cm⁻¹ (asymmetric S=O stretch) and 1520 cm⁻¹ (N=O stretch) .

Applications in Scientific Research

Organic Synthesis

The compound serves as a versatile intermediate in constructing complex molecules. Its nitro group can be reduced to an amine for further functionalization, while the sulfone moiety participates in cross-coupling reactions. Recent studies highlight its utility in synthesizing heterocyclic compounds with potential bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume